(4-benzylpiperidin-1-yl)(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 3-Methyl-4-propyl-1,2,4-benzothiadiazine-1,1-dioxide, coupling agent (e.g., EDCI)
Conditions: Room temperature, inert atmosphere
Product: (4-Benzyl-1-piperidinyl)(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazine-7-yl)methanone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the benzothiadiazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
-
Step 1: Synthesis of Piperidine Derivative
Reagents: Benzyl chloride, piperidine, base (e.g., NaOH)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Product: 4-Benzylpiperidine
Chemical Reactions Analysis
Types of Reactions
(4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiadiazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzothiadiazine moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-benzylpiperidine and 4-methylpiperidine share structural similarities.
Benzothiadiazine Derivatives: Compounds such as 3-methyl-4-propyl-1,2,4-benzothiadiazine-1,1-dioxide are closely related.
Uniqueness
(4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C24H29N3O3S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)methanone |
InChI |
InChI=1S/C24H29N3O3S/c1-3-13-27-18(2)25-31(29,30)23-17-21(9-10-22(23)27)24(28)26-14-11-20(12-15-26)16-19-7-5-4-6-8-19/h4-10,17,20H,3,11-16H2,1-2H3 |
InChI Key |
TXPDCSHFMVUDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.